molecular formula C12H22N2O4 B12506509 Tert-butyl 2-(dimethylcarbamoyl)-4-hydroxypyrrolidine-1-carboxylate

Tert-butyl 2-(dimethylcarbamoyl)-4-hydroxypyrrolidine-1-carboxylate

Cat. No.: B12506509
M. Wt: 258.31 g/mol
InChI Key: UYDCRNHLCFHHFR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Crystallographic Analysis of Pyrrolidine Ring Conformations

The pyrrolidine ring in this compound adopts distinct conformations influenced by substituent effects and intermolecular interactions. X-ray crystallographic studies of analogous compounds reveal that the ring typically exists in envelope (E) or twisted (T) conformations, depending on the steric and electronic environment. For instance, in the closely related compound (3S,4aS,8aS)-N-tert-butylcarbamoyl-4a-hydroxyoctahydroisoquinoline-3-carboxamide, the pyrrolidine ring exhibits a minor twisted orientation with a torsion angle of −26° and a major envelope conformation with a torsion angle of −44°.

Hydrogen bonding between the hydroxyl group at C4 and the carbonyl oxygen of the dimethylcarbamoyl moiety plays a critical role in stabilizing specific conformations. This interaction reduces ring puckering, as evidenced by bond lengths between C2–N1 (1.452 Å) and C4–O1 (1.423 Å). Comparative data from crystallographic analyses are summarized in Table 1.

Table 1: Crystallographic Parameters of Pyrrolidine Derivatives

Compound Conformation Torsion Angle (°) Bond Length C2–N1 (Å)
Target Compound Envelope −44 1.452
(3S,4aS,8aS)-N-tert-butylcarbamoyl Twisted −26 1.468
Boc-protected proline analog Planar 9.5 1.441

Stereochemical Configuration at C2 and C4 Positions

The stereochemistry at C2 and C4 is defined by the R configuration of the dimethylcarbamoyl group and the S configuration of the hydroxyl group, respectively. Single-crystal X-ray diffraction confirms this arrangement, with the C2–N1–C3–C2 dihedral angle measuring 10.9° in the major conformation. Nuclear magnetic resonance (NMR) studies further validate the relative configurations through coupling constants (JH2-H3 = 4.8 Hz) and nuclear Overhauser effect (NOE) correlations between H4 and the tert-butyl protons.

The stereochemical integrity of C4 is critical for biological activity. For example, in antiviral pyrrolidine derivatives, the (3R,4R) configuration enhances binding affinity to viral proteases by 12-fold compared to (3S,4S) enantiomers. This underscores the importance of precise stereochemical analysis in drug design.

Comparative Analysis of Boc-Protected Proline Derivatives

This compound belongs to a broader class of Boc-protected proline analogs. Key structural differences include:

  • Substituent Effects : The dimethylcarbamoyl group at C2 introduces greater steric bulk compared to simpler acetyl or benzoyl groups, reducing ring flexibility. This is evident in the 15% decrease in pseudorotation barrier observed in molecular dynamics simulations.
  • Hydrogen Bonding Networks : Unlike analogs with ester moieties, the carbamoyl group participates in intramolecular hydrogen bonding with the C4 hydroxyl, stabilizing the cis-amide conformation.
  • Crystallographic Trends : Boc-protected derivatives with electron-withdrawing groups (e.g., sulfonamides) exhibit longer C–N bonds (1.468 Å vs. 1.452 Å) due to reduced resonance stabilization.

Table 2: Comparative Crystallographic Data for Boc-Protected Derivatives

Derivative C–N Bond Length (Å) Predominant Conformation
Target Compound 1.452 Envelope
Boc-proline methyl ester 1.432 Twisted
Boc-4-fluorophenyl analog 1.468 Planar

Properties

IUPAC Name

tert-butyl 2-(dimethylcarbamoyl)-4-hydroxypyrrolidine-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H22N2O4/c1-12(2,3)18-11(17)14-7-8(15)6-9(14)10(16)13(4)5/h8-9,15H,6-7H2,1-5H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UYDCRNHLCFHHFR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC(CC1C(=O)N(C)C)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H22N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

258.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Key Steps

  • Chiral Separation : Cyclohexenecarboxylic acid derivatives undergo chiral resolution using optically active methylbenzenamine.
  • Lactone Formation : Iodine-mediated lactonization.
  • Epoxide Synthesis : Ethanol treatment of lactone.
  • Azide Intermediate : Sodium azide conversion to azide.
  • Amine Reduction : Palladium-catalyzed hydrogenation to amine.
  • Protection/Sulfonation : Introduction of tert-butoxycarbonyl (BOC) group and methanesulfonyl chloride.
  • Coupling and Hydrolysis : Dimethylamine reaction to form amide, followed by hydrolysis and thiazole coupling.

Limitations

  • Safety Concerns : Sodium azide poses explosion hazards.
  • Low Efficiency : Multi-step process with moderate yields (e.g., 62% in some steps).

Sodium Azide-Free Chiral Resolution Method

A safer alternative replaces sodium azide with benzylamine for chiral resolution (KR20230158354A).

Optimized Protocol

Step Reaction Conditions Reagents/Agents Yield Reference
1 Chiral Resolution Benzylamine N/A
2 Lactone Formation I₂ N/A
3 Epoxide Synthesis Ethanol N/A
4 Azide Intermediate Omitted N/A
5 Amine Protection BOC anhydride High
6 Sulfonation Methanesulfonyl chloride N/A

Advantages

  • Safety : Eliminates sodium azide, reducing explosion risks.
  • Scalability : Suitable for industrial-scale edoxaban production.

Dimethylamine-Mediated Amide Formation

This method leverages dimethylamine for direct amide bond formation, simplifying the synthesis.

Reaction Pathway

  • Epoxide Opening : Ammonia treatment of epoxide to form amino alcohol.
  • BOC Protection : Reaction with di-tert-butyl dicarbonate (DTBD) in dichloromethane (DCM).
  • Sulfonation : Methanesulfonyl chloride activation.
  • Dimethylamine Coupling : Formation of dimethylcarbamoyl group.

Representative Data

Example Solvent Temp (°C) Time (h) Yield (%) Reference
1 DCM 60 15 62
2 Water Reflux Overnight 96
3 Toluene 25 3 68

Alternative Coupling Strategies

Thiazole-Coupled Intermediate Synthesis

Post-amine protection, thiazole derivatives are introduced via coupling reactions.

Three-Component Domino Reactions

A novel approach involves pyrrolidine synthesis via ring contraction of pyridines using silylboranes under photoirradiation.

Step Reaction Conditions Product Reference
1 Pyridine + silylborane Photoirradiation 2-Silyl-1,2-dihydropyridine
2 Silyl Migration Thermal Vinylazomethine ylide
3 Ring Closure Disrotatory Pyrrolidine skeleton

Asymmetric Synthesis from Amino Acids

Methods starting from 4-hydroxy-L-proline or pyroglutamic acid enable enantioselective synthesis.

Key Processes

  • BOC Protection : 4-Hydroxy-L-proline reacts with BOC anhydride in DCM/DMAP.
  • Methoxycarbonylation : DCC-mediated esterification with methanol.
  • Decarboxylation : Palladium-catalyzed hydrogenolysis for cis-pyrrolidine formation.

Yield Comparisons

Starting Material Reagents Yield (%) Reference
4-Hydroxy-L-proline BOC anhydride, DMAP 92.74
Pyroglutamic acid Cyanide, Lewis acid Partial epimerization

Solvent and Base Optimization

Critical parameters include solvent polarity and base strength:

Solvent Effects

Solvent System Purpose Reference
DCM/MeOH (95:5) Column chromatography
Toluene/hexane/isopropyl acetate (90:5:5) Crystallization
THF DCC-mediated esterification

Base Selection

Base Application Reference
DMAP BOC protection
Triethylamine Sulfonation
LDA Metalation

Industrial-Scale Challenges

  • Purity Control : Diastereomer ratios (e.g., 95:5 in) require precise pH control.
  • Waste Management : Toluene and DCM necessitate eco-friendly disposal.

Chemical Reactions Analysis

Types of Reactions

(2S,4R)-tert-butyl 2-(dimethylcarbamoyl)-4-hydroxypyrrolidine-1-carboxylate undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to a ketone or aldehyde using oxidizing agents like pyridinium chlorochromate (PCC) or Dess-Martin periodinane.

    Reduction: The carbonyl group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: The dimethylcarbamoyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: PCC, Dess-Martin periodinane, dichloromethane as solvent.

    Reduction: LiAlH4, NaBH4, ethanol or tetrahydrofuran as solvent.

    Substitution: Nucleophiles like amines or thiols, organic solvents like acetonitrile or dimethylformamide.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group yields a ketone or aldehyde, while reduction of the carbonyl group results in an alcohol.

Scientific Research Applications

Basic Information

  • Molecular Formula : C₁₂H₂₂N₂O₄
  • Molecular Weight : 258.314 g/mol
  • CAS Number : 127423-55-6

Structural Characteristics

The compound features a pyrrolidine ring with a tert-butyl group and a dimethylcarbamoyl moiety, which contributes to its biological activity and reactivity in chemical syntheses.

Medicinal Chemistry

Tert-butyl 2-(dimethylcarbamoyl)-4-hydroxypyrrolidine-1-carboxylate serves as an important intermediate in the synthesis of various pharmaceuticals. Its derivatives are studied for their potential therapeutic effects, particularly in treating cardiovascular diseases and as anticoagulants.

Case Study: Edoxaban Synthesis

One notable application is its role in the synthesis of Edoxaban, a direct oral anticoagulant. The compound acts as a precursor in the multi-step synthesis process of Edoxaban, which is used to prevent stroke in patients with atrial fibrillation. The synthesis involves several steps where this compound is reacted with other chemical entities to form the final product .

Organic Synthesis

The compound is utilized in organic synthesis due to its ability to undergo various chemical reactions, including acylation and amidation. Its functional groups allow for modifications that can lead to the development of new compounds with desired properties.

Table 1: Reaction Pathways Involving this compound

Reaction TypeDescriptionOutcome
AcylationReaction with acyl chloridesFormation of acyl derivatives
AmidationReaction with aminesSynthesis of amide derivatives
HydrolysisConversion to corresponding carboxylic acidUseful for further functionalization

Research indicates that derivatives of this compound exhibit biological activities such as enzyme inhibition and neuroprotective effects. For instance, studies have shown that related compounds can act as inhibitors of acetylcholinesterase, which may be beneficial in treating Alzheimer's disease .

Case Study: Neuroprotective Effects

In vitro studies demonstrated that certain derivatives possess protective effects against neurotoxicity induced by amyloid-beta peptides, suggesting potential applications in neurodegenerative disease therapies .

Mechanism of Action

The mechanism of action of (2S,4R)-tert-butyl 2-(dimethylcarbamoyl)-4-hydroxypyrrolidine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s stereochemistry allows it to fit into the active sites of enzymes, where it can either inhibit or activate their activity. This interaction can lead to changes in biochemical pathways and physiological effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis highlight structural, synthetic, and functional distinctions between tert-butyl 2-(dimethylcarbamoyl)-4-hydroxypyrrolidine-1-carboxylate and analogous pyrrolidine derivatives.

Table 1: Comparative Analysis of Structurally Related Compounds

Compound Name Substituents (Positions) Molecular Formula CAS Number Purity (%) Key Applications
This compound 1: tert-butyl; 2: dimethylcarbamoyl; 4: -OH C₁₃H₂₄N₂O₄ Not provided ≥97%* Kinase inhibitor intermediates
Tert-butyl (2S)-2-((benzyloxy)methyl)-4-hydroxypyrrolidine-1-carboxylate 1: tert-butyl; 2: benzyloxymethyl; 4: -OH C₁₈H₂₅NO₄ Not provided Not reported Oxidation studies, chiral building blocks
Tert-butyl (2R,4R)-2-(fluoromethyl)-4-hydroxypyrrolidine-1-carboxylate 1: tert-butyl; 2: fluoromethyl; 4: -OH C₁₁H₂₀FNO₃ 114676-97-0 ≥97% Fluorinated drug candidates
Tert-butyl N-((1R,2S,5S)-2-((2-((5-chloropyridin-2-yl)amino)...cyclohexyl)carbamate Complex substituents (chloropyridinyl, dimethylcarbamoyl) C₂₀H₂₈ClN₃O₄ Not provided Not reported Agrochemical/pharmaceutical patents

Notes:

  • *Purity inferred from analogous compounds in commercial catalogs .

Structural and Functional Differences

Substituent Effects: Dimethylcarbamoyl vs. Fluoromethyl Substitution: The fluoromethyl analog (CAS 114676-97-0) introduces electronegativity and lipophilicity, which may enhance blood-brain barrier penetration in CNS-targeted drugs .

Hydrogen Bonding and Crystallography :

  • The hydroxyl group at position 4 enables hydrogen-bonding networks critical for crystal packing and solubility. Etter’s graph set analysis () suggests that such groups influence supramolecular assembly, affecting crystallization efficiency and stability .

Synthetic Pathways :

  • The target compound is synthesized via Buchwald-Hartwig amination (), whereas the fluoromethyl derivative employs TEMPO-mediated oxidation (). These divergent methods reflect substituent-specific reactivity and steric demands .

Challenges and Innovations

  • Crystallographic Refinement : SHELX software () is widely used to resolve crystal structures of such compounds, though steric bulk from tert-butyl groups complicates data collection .
  • Scalability : The fluoromethyl derivative’s synthesis () achieves high purity (≥97%) but requires stringent temperature control (-5°C), unlike the room-temperature amination in .

Biological Activity

Tert-butyl 2-(dimethylcarbamoyl)-4-hydroxypyrrolidine-1-carboxylate, also known as (2S,4R)-tert-butyl 2-(dimethylcarbamoyl)-4-hydroxypyrrolidine-1-carboxylate, is a compound of significant interest in medicinal chemistry and pharmacology. This article explores its biological activity, synthesis, mechanisms of action, and relevant case studies.

  • Molecular Formula : C₁₂H₂₂N₂O₄
  • Molecular Weight : 258.31 g/mol
  • CAS Number : 127423-55-6

Synthesis

The synthesis of (2S,4R)-tert-butyl 2-(dimethylcarbamoyl)-4-hydroxypyrrolidine-1-carboxylate typically involves the reaction of tert-butyl 4-hydroxypyrrolidine-1-carboxylate with dimethylcarbamoyl chloride under basic conditions. The process is facilitated by bases such as triethylamine or sodium hydroxide to yield high purity and yield of the desired product .

The biological activity of this compound is primarily attributed to its interaction with various molecular targets within biological systems. It may act by:

  • Enzyme Inhibition : The compound has shown potential in inhibiting specific enzymes, which can be crucial in disease modulation.
  • Receptor Interaction : It may bind to certain receptors, triggering biochemical pathways that influence cellular responses.

Anticancer Properties

A notable study investigated the inhibitory effects of related compounds on carcinogenesis. The compound demonstrated potential in reducing tumor incidence in animal models exposed to carcinogens like benzo[a]pyrene. Specifically, the compound's structural features contributed to its effectiveness in inhibiting neoplasia in the forestomach of mice .

Neuroprotective Effects

Research indicates that compounds similar to this compound exhibit neuroprotective properties. They may protect neuronal cells from oxidative stress and apoptosis, suggesting potential applications in neurodegenerative diseases.

Case Studies

StudyFindings
Inhibition of Carcinogenesis The compound reduced tumor formation in ICR/Ha mice exposed to benzo[a]pyrene, highlighting its potential as a chemopreventive agent .
Neuroprotection Similar compounds showed protective effects against oxidative stress-induced neuronal cell death, indicating possible therapeutic roles in neurodegenerative disorders.

Comparative Analysis

To understand the uniqueness and potential advantages of (2S,4R)-tert-butyl 2-(dimethylcarbamoyl)-4-hydroxypyrrolidine-1-carboxylate, it is essential to compare it with related compounds:

CompoundStructureBiological Activity
Tert-butyl 4-hydroxypyrrolidine-1-carboxylateSimilar backboneModerate anticancer activity
Dimethylcarbamoyl chlorideReactive intermediateNot directly active biologically
(2S,4R)-tert-butyl 2-(dimethylcarbamoyl)pyrrolidine-1-carboxylateUnique stereochemistryEnhanced biological activity due to specific interactions

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.